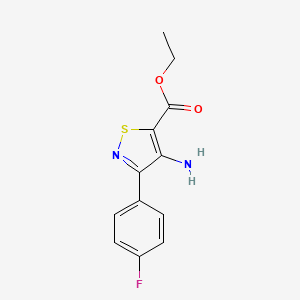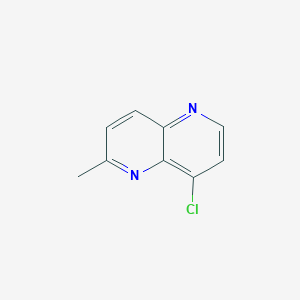
8-Chloro-2-methyl-1,5-naphthyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various 1,8-naphthyridine derivatives has been explored through different chemical reactions. For instance, the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) was achieved using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a multi-step process including reduction, regiosselective deprotonation, methylation, and selenation . Additionally, the synthesis of 1,8-naphthyridin-5-one derivatives was described using an intramolecular 1,3-dipolar cycloaddition reaction , and a Vilsmeier-Haack type reaction was employed to synthesize 2-chloro-3-formyl-1,8-naphthyridine .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. For MBCND, Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry, and spectroscopic methods such as IR, 1H NMR, and mass spectra were used for structural deduction . The structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction .
Chemical Reactions Analysis
The reactivity of 1,8-naphthyridine derivatives with nucleophiles has been studied, revealing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions . Furthermore, the synthesis of novel functionalized 1,8-naphthyridine derivatives involved cascade reactions of 2-chloroquinoline-3-carbaldehyde with enaminones or cyclic 1,3-dicarbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,8-naphthyridine derivatives have been analyzed through various studies. The electronic absorption spectra of MBCND were measured in polar and nonpolar solvents, and the observed bands were discussed using TD-DFT calculations . The nonlinear optical properties (NLO) and natural bonding orbital (NBO) analysis of MBCND were also performed . The antiproliferative properties of novel functionalized 1,8-naphthyridine derivatives were evaluated in vitro against cancer cells, with several compounds exhibiting high activities .
Orientations Futures
The future directions for research on 8-Chloro-2-methyl-1,5-naphthyridine and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Given their diverse biological activities , these compounds may have significant potential for the development of new therapeutic agents.
Mécanisme D'action
Target of Action
1,5-naphthyridines, a class of compounds to which 8-chloro-2-methyl-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
1,5-naphthyridines are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Given the broad biological activity of 1,5-naphthyridines, it is likely that this compound influences multiple pathways, potentially including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
Given the biological activity of 1,5-naphthyridines, this compound may induce a range of effects at the molecular and cellular levels, potentially including changes in gene expression, modulation of enzymatic activity, and alterations in cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
8-chloro-2-methyl-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHHDIKBFBPFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methyl-1,5-naphthyridine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

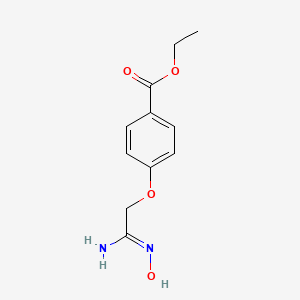

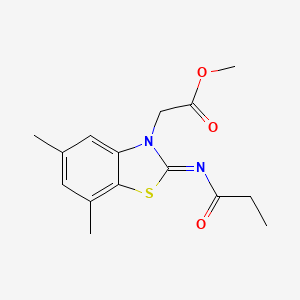
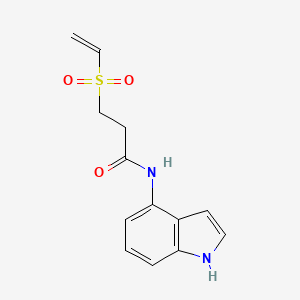
![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B3019756.png)
![(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3019758.png)


![Ethyl (5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3019762.png)
![2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B3019764.png)
![7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3019766.png)
![(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3019767.png)

